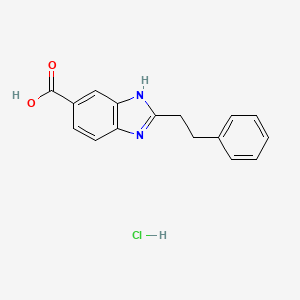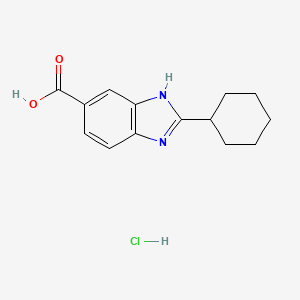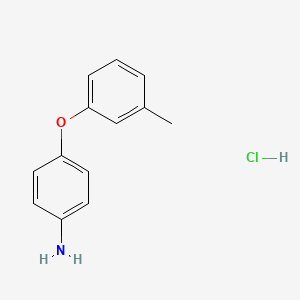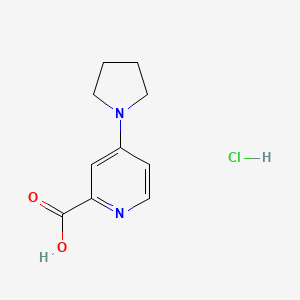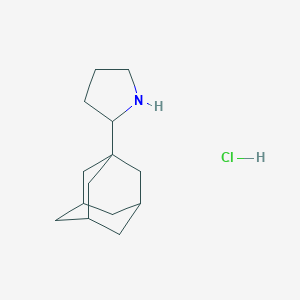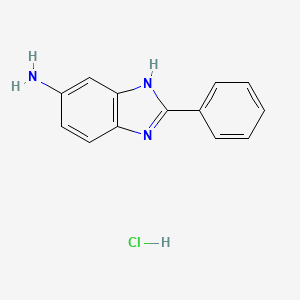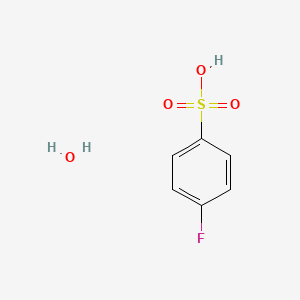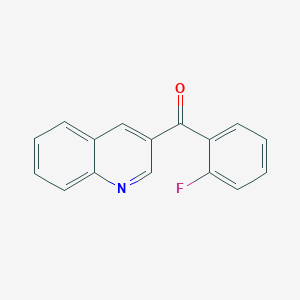
3-(2-Fluorobenzoyl)quinoline
Übersicht
Beschreibung
Synthesis Analysis
Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Fluorobenzoyl)quinoline” include a predicted boiling point of 429.2±25.0 °C and a predicted density of 1.261±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have been extensively studied for their significant bioactivities. These compounds, including naturally occurring alkaloids and their synthetic analogs, exhibit a wide range of biological activities such as antitumor, antimalarial, antibacterial, antifungal, and antioxidant properties. The review by Shang et al. (2018) highlights the importance of these alkaloids in the development of new drugs for various diseases, including cancer and malaria, showcasing the potential of quinoline derivatives in drug development (Shang et al., 2018).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline derivatives have also found applications in the field of optoelectronics. Research on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and image sensors demonstrates their potential in creating novel optoelectronic materials. Lipunova et al. (2018) discuss how quinazoline and pyrimidine fragments are valuable in the creation of luminescent small molecules and chelate compounds for photo- and electroluminescence (Lipunova et al., 2018).
Quinoline and Its Derivatives as Corrosion Inhibitors
Quinoline derivatives have been widely used as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms. Verma et al. (2020) review the use of quinoline-based compounds as corrosion inhibitors, highlighting their effectiveness and the potential for green chemistry applications in this area (Verma et al., 2020).
Synthesis and Biological Activity of Benzimidazole-Quinoline
The combination of quinoline and benzimidazole moieties in a single molecular platform has been explored for developing novel bioactive compounds. Salahuddin et al. (2023) review the synthesis, structure-activity relationship, and biological activity of benzimidazole-quinoline derivatives, emphasizing their therapeutic potential and the need for novel antimicrobial drugs (Salahuddin et al., 2023).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Fluorobenzoyl)quinoline, a member of the quinolone family, are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and topoisomerase IV, thereby blocking bacterial DNA replication and leading to cell death .
Biochemical Pathways
The action of this compound affects the biochemical pathway of bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process necessary for DNA replication . This disruption can lead to cell death, effectively stopping the proliferation of bacteria .
Pharmacokinetics
They have moderate to long elimination half-lives and volumes of distribution >1.5 L/kg . The elimination pattern varies between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective killing of bacteria, making this compound a potent antibacterial agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the fluorescence and thus the detection of quinolines . Additionally, the Suzuki–Miyaura coupling reaction, often used in the synthesis of quinolines, is influenced by the choice of boron reagents, which can be affected by environmental factors . .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKLTDCCZSMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284419 | |
| Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187165-99-6 | |
| Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide](/img/structure/B3335272.png)
![(E)-2,2'-dibromo-4,4'-bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B3335274.png)

